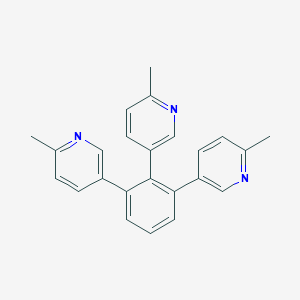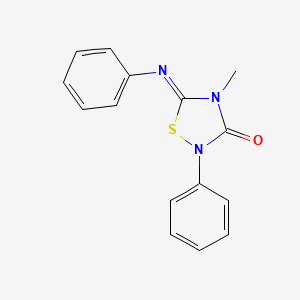
1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)- is a heterocyclic compound that belongs to the class of thiadiazolidines This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
The synthesis of 1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)- involves several synthetic routes. One common method is the reaction of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate, which yields the desired thiadiazolidine derivative . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups replace hydrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby preventing tumor growth .
Comparaison Avec Des Composés Similaires
1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)- can be compared with other similar compounds such as:
4-Ethyl-3,5-bis(phenylimino)-1,2,4-dithiazolidine: This compound has a similar structure but contains an additional sulfur atom, which may alter its chemical properties and reactivity.
2-Ethyl-4-phenyl-5-phenylimino-1,2,4-thiadiazolidin-3-thione: This compound differs by having a thione group instead of a ketone group, which can affect its stability and biological activity.
Propriétés
Numéro CAS |
61249-40-9 |
|---|---|
Formule moléculaire |
C15H13N3OS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-5-phenylimino-1,2,4-thiadiazolidin-3-one |
InChI |
InChI=1S/C15H13N3OS/c1-17-14(16-12-8-4-2-5-9-12)20-18(15(17)19)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
RFTGQJFPIUASGB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=CC=CC=C2)SN(C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
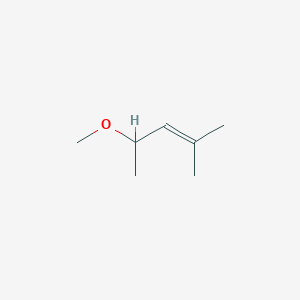
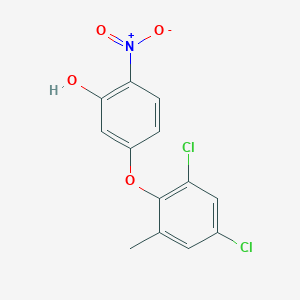

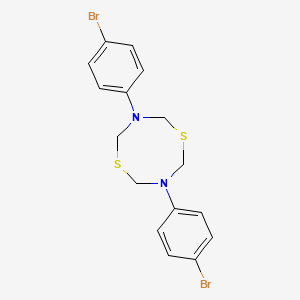
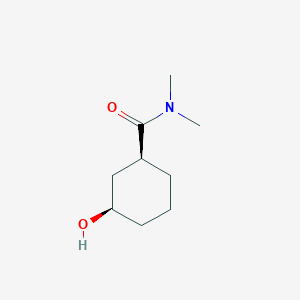

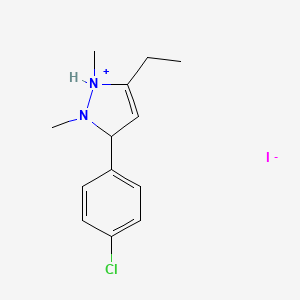
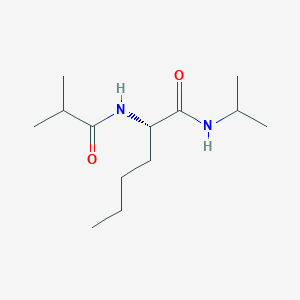
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
